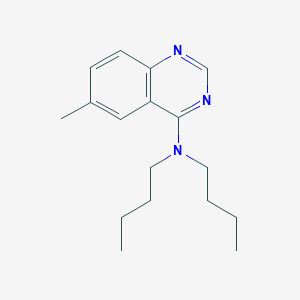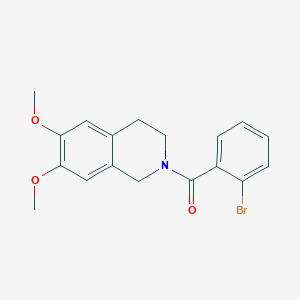![molecular formula C18H17N3O4 B11634496 3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11634496.png)
3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety, a hydrazone linkage, and a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Hydrazone Formation: The indole derivative is then reacted with an appropriate hydrazine derivative to form the hydrazone linkage.
Benzoic Acid Attachment: The final step involves the coupling of the hydrazone-indole intermediate with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or benzoic acid moieties.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydrazone linkage and indole moiety are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL (2Z)-2-(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2Z)-2-(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
What sets 3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid apart from similar compounds is its specific combination of functional groups, which can confer unique reactivity and biological activity. The presence of the ethoxy group and the specific configuration of the hydrazone linkage are key features that differentiate it from other compounds.
Propiedades
Fórmula molecular |
C18H17N3O4 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
3-[(5-ethoxy-2-hydroxy-1-methylindol-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C18H17N3O4/c1-3-25-13-7-8-15-14(10-13)16(17(22)21(15)2)20-19-12-6-4-5-11(9-12)18(23)24/h4-10,22H,3H2,1-2H3,(H,23,24) |
Clave InChI |
MWOGDAARLMVLEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N(C(=C2N=NC3=CC=CC(=C3)C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(4-chlorophenyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634423.png)
![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634424.png)
![5-(naphthalen-1-yl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11634425.png)

![5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634436.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11634437.png)
![Ethyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B11634440.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11634444.png)

![Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634454.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11634463.png)
![prop-2-en-1-yl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634464.png)
![1-[(4-Bromophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11634472.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11634486.png)
